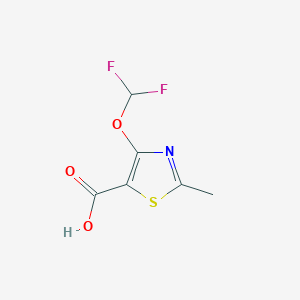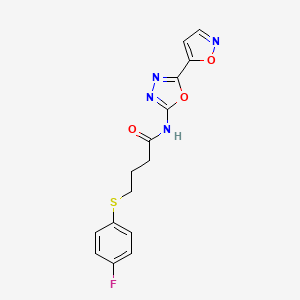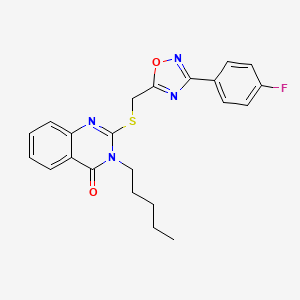
1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-pyrazole-4-sulfonamide, also known as MRS1477, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MRS1477 was initially discovered as an antagonist of the P2Y14 receptor, which is involved in immune responses and inflammation. However, recent studies have shown that MRS1477 may have additional targets and functions.
Scientific Research Applications
Synthesis and Biological Evaluation in COX-2 Inhibition
The synthesis and biological evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives have shown significant advancements in blocking cyclooxygenase-2 (COX-2) both in vitro and in vivo. Through extensive structure-activity relationship work, potent and selective inhibitors of COX-2 were identified, highlighting the therapeutic potential of these compounds in treating conditions like rheumatoid arthritis and osteoarthritis. This showcases the importance of sulfonamide derivatives in medicinal chemistry and drug development processes (Penning et al., 1997).
Antimicrobial Applications
Research into novel heterocyclic compounds containing a sulfonamido moiety has demonstrated the potential for these compounds to act as effective antibacterial agents. The synthesis of these compounds and their subsequent evaluation for antibacterial activity reveal their high potential in addressing bacterial resistance and developing new antimicrobial therapies (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Antiproliferative Effects
Studies on sulfonamide derivatives have also highlighted their potential in anticancer therapy. The synthesis of pyrazole-sulfonamide derivatives and their in vitro evaluation for antiproliferative activities against cancer cell lines like HeLa and C6 have shown promising results, indicating the therapeutic potential of these compounds in cancer treatment (Mert et al., 2014).
Enzyme Inhibition for Therapeutic Applications
The development of sulfonamide derivatives as enzyme inhibitors, specifically targeting carbonic anhydrase and acetylcholinesterase, demonstrates their broad therapeutic applications. These compounds have shown low cytotoxicity and potent inhibitory activity, making them suitable candidates for further development into novel therapeutic agents (Ozmen Ozgun et al., 2019).
properties
IUPAC Name |
1-methyl-N-(1-thiophen-2-ylcyclopentyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-16-10-11(9-14-16)20(17,18)15-13(6-2-3-7-13)12-5-4-8-19-12/h4-5,8-10,15H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKCZNUTVQMWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(4-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B2721733.png)




![2-[4-(3-Chlorophenyl)-4-fluoropiperidin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2721740.png)

![dimethyl 2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2721744.png)



![2-[(E)-1-(dimethylamino)-3-(4-phenoxyanilino)prop-2-enylidene]propanedinitrile](/img/structure/B2721750.png)
![[2-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2721752.png)
![7-[(2-chlorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2721755.png)